2-Allyltetrahydro-2H-pyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

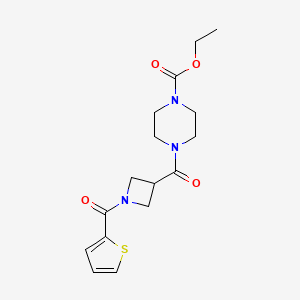

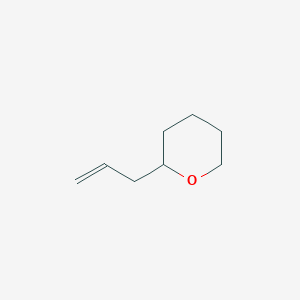

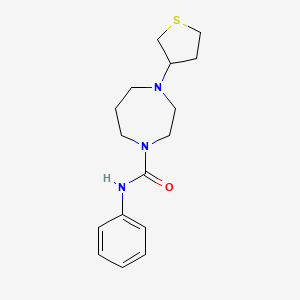

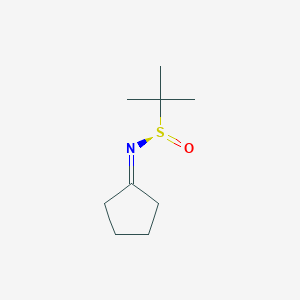

2-Allyltetrahydro-2H-pyran is a chemical compound with the molecular formula C8H14O .

Synthesis Analysis

The synthesis of 2H-pyrans, such as 2-Allyltetrahydro-2H-pyran, often involves ring-expansion of monocyclopropanated heterocycles . This process is stereoselective, scalable, and metal-free, leading to highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .Molecular Structure Analysis

The molecular structure of 2-Allyltetrahydro-2H-pyran consists of a six-membered ring containing one oxygen atom . The exact structure can be determined using techniques such as 3D electron diffraction .Chemical Reactions Analysis

The chemical reactions involving 2H-pyrans are diverse. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins can tolerate various substitution patterns and a number of functional groups .Applications De Recherche Scientifique

Synthesis of Heterocycles

“2-Allyltetrahydro-2H-pyran” is used in the synthesis of 2H-pyrans . The 2H-pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .

Antitumor Activity

Pyrano-fused derivatives of “2-Allyltetrahydro-2H-pyran” have shown promising antitumor activity . These derivatives were screened against four human tumor cell lines and most of the compounds possessed comparable cytotoxicity to 10-hydroxycamptothecin (HCPT) in vitro .

Synthesis of Benzene Derivatives

“2-prop-2-enyloxane” has been used in the synthesis of (prop-2-ynyloxy) benzene and its derivatives . These derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .

Biomedical Applications

Polypropylene (PP), a polymer that can be derived from “2-prop-2-enyloxane”, has versatile applications in the biomedical sector . This includes the use of PP in the construction of medical devices .

Automotive Applications

PP derived from “2-prop-2-enyloxane” is also widely used in the automotive industry . Its unique molecular arrangement, which consists of propylene monomers joined together in an unbent chain, provides several benefits including increased crystallinity, superior chemical resistance, inferior density, and satisfactory mechanical strength .

Aerospace Applications

The aerospace industry also benefits from the use of PP derived from "2-prop-2-enyloxane" . Its exceptional properties, cost-effectiveness, and ease of processing make it a suitable material for various applications in this sector .

Air/Water Filtration

PP derived from “2-prop-2-enyloxane” is used in air and water filtration systems . Its superior chemical resistance and satisfactory mechanical strength make it an ideal material for these applications .

Physical Properties Research

Research has been conducted on the physical properties of “2-prop-2-enyloxane” based single crystals using molecular mechanics . This research contributes to our understanding of the properties of this compound and its potential applications .

Orientations Futures

Propriétés

IUPAC Name |

2-prop-2-enyloxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-5-8-6-3-4-7-9-8/h2,8H,1,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLROWLNDRDYCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyltetrahydro-2H-pyran | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394227.png)

![4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2394233.png)

![1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea](/img/structure/B2394234.png)

![4-benzyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2394247.png)